1-(7-Fluoroquinolin-8-yl)methanaminedihydrochloride
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Overview
Description
1-(7-Fluoroquinolin-8-yl)methanaminedihydrochloride is a fluorinated quinoline derivative. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 1-(7-Fluoroquinolin-8-yl)methanaminedihydrochloride involves several steps. One common method includes the nucleophilic substitution of a fluorine atom on a quinoline ring . The reaction conditions typically involve the use of a suitable nucleophile and a base in an organic solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(7-Fluoroquinolin-8-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(7-Fluoroquinolin-8-yl)methanaminedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Fluoroquinolin-8-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and other biological molecules, leading to inhibition of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1-(7-Fluoroquinolin-8-yl)methanaminedihydrochloride can be compared with other fluorinated quinoline derivatives, such as:
These compounds share similar structural features but differ in the position of the fluorine atom and other substituents. The unique positioning of the fluorine atom in this compound contributes to its distinct biological activity and properties .
Properties
Molecular Formula |
C10H11Cl2FN2 |
---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
(7-fluoroquinolin-8-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9FN2.2ClH/c11-9-4-3-7-2-1-5-13-10(7)8(9)6-12;;/h1-5H,6,12H2;2*1H |
InChI Key |
NQYICUZZMSUWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)CN)N=C1.Cl.Cl |
Origin of Product |
United States |
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